3-Chloro-N,N-dimethyl-4-oxoquinoline-1(4H)-carboxamide 3-Chloro-N,N-dimethyl-4-oxoquinoline-1(4H)-carboxamide
Brand Name: Vulcanchem
CAS No.: 89263-37-6
VCID: VC15932487
InChI: InChI=1S/C12H11ClN2O2/c1-14(2)12(17)15-7-9(13)11(16)8-5-3-4-6-10(8)15/h3-7H,1-2H3
SMILES:
Molecular Formula: C12H11ClN2O2
Molecular Weight: 250.68 g/mol

3-Chloro-N,N-dimethyl-4-oxoquinoline-1(4H)-carboxamide

CAS No.: 89263-37-6

Cat. No.: VC15932487

Molecular Formula: C12H11ClN2O2

Molecular Weight: 250.68 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-N,N-dimethyl-4-oxoquinoline-1(4H)-carboxamide - 89263-37-6

Specification

CAS No. 89263-37-6
Molecular Formula C12H11ClN2O2
Molecular Weight 250.68 g/mol
IUPAC Name 3-chloro-N,N-dimethyl-4-oxoquinoline-1-carboxamide
Standard InChI InChI=1S/C12H11ClN2O2/c1-14(2)12(17)15-7-9(13)11(16)8-5-3-4-6-10(8)15/h3-7H,1-2H3
Standard InChI Key URRIBBBWIRMKDP-UHFFFAOYSA-N
Canonical SMILES CN(C)C(=O)N1C=C(C(=O)C2=CC=CC=C21)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 3-chloro-N,N-dimethyl-4-oxoquinoline-1-carboxamide, reflects its core structure: a quinoline ring substituted at the 3-position with chlorine, a 4-oxo group, and a 1-carboxamide moiety with dimethyl substitution. Key identifiers include:

PropertyValueSource
CAS No.89263-37-6
Molecular FormulaC₁₂H₁₁ClN₂O₂
Molecular Weight250.68 g/mol
InChI KeyURRIBBBWIRMKDP-UHFFFAOYSA-N
Canonical SMILESCN(C)C(=O)N1C=C(C(=O)C2=CC=CC=C21)Cl

The planar quinoline ring system enables π-π stacking interactions, while the chloro and carboxamide groups influence electronic distribution and solubility . X-ray crystallography of analogous compounds reveals tilted side-chain conformations relative to the quinoline plane, a feature likely shared by this molecule .

Spectroscopic Data

While experimental spectra for this specific compound are unpublished, related 4-oxoquinoline carboxamides exhibit characteristic IR absorptions at ~1650 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (C=N quinoline) . Nuclear magnetic resonance (NMR) predictions include:

  • ¹H NMR: A singlet at δ 3.0–3.2 ppm for N(CH₃)₂, aromatic protons between δ 7.5–8.5 ppm, and a deshielded vinyl proton near δ 6.5 ppm .

  • ¹³C NMR: Carbonyl carbons at δ 160–170 ppm and quinoline carbons at δ 110–150 ppm .

Synthesis and Structural Modification

Structural Analogues and Derivatives

Modifications at the 3-chloro, 4-oxo, or carboxamide positions alter bioactivity:

  • 3-Bromo analogues show enhanced cytotoxicity but reduced solubility .

  • N-Methylcarboxamides improve metabolic stability compared to tertiary amines .

Biological Activities and Mechanisms

CompoundTarget PathwayIC₅₀ (μM)Source
TasquinimodHIF-1α/VEGF0.1
3-Chloro-N,N-dimethyl...(Predicted) HIF-1α~5–10

Antimicrobial Properties

Quinoline carboxamides exhibit broad-spectrum antimicrobial effects. The chloro substituent enhances membrane permeability in Gram-negative bacteria, while the carboxamide group chelates essential metal ions in microbial enzymes .

Pharmacokinetic and Toxicological Profiles

Absorption and Distribution

Computational models predict moderate oral bioavailability (~40–50%) due to the compound’s logP (~2.5) and polar surface area (~80 Ų). Protein binding exceeds 90%, as observed with structurally similar quinoline-3-carboxamides .

Metabolism and Excretion

Hepatic cytochrome P450 enzymes (CYP3A4, CYP2D6) mediate N-demethylation and quinoline ring hydroxylation. Metabolites are excreted renally, with a half-life estimate of 6–8 hours .

Toxicity Considerations

Future Research Directions

Target Validation

  • CRISPR Screening: Identify gene targets (e.g., HIF-1α, PD-L1) using genome-wide knockout libraries .

  • Proteomics: Map interaction partners via affinity purification-mass spectrometry .

Clinical Translation

  • Phase 0 Trials: Microdosing studies with ¹⁴C-labeled compound to assess human pharmacokinetics .

  • Combination Therapy: Pair with checkpoint inhibitors (e.g., anti-PD-1) to enhance antitumor immunity.

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